rac-Duloxetine-D3 Oxalate

Isotopic Purity Mass Shift Internal Standard

rac-Duloxetine-D3 Oxalate is a stable isotopically labeled analogue of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, specifically designed as an internal standard (IS) for quantitative LC-MS or GC-MS analysis. This compound is a racemic mixture containing both (R) and (S) enantiomers, with three deuterium atoms incorporated at the N-methyl position, offering a parent mass of m/z 390.47.

Molecular Formula C20H18D3NO5S
Molecular Weight 390.47
CAS No. 11617-14-2
Cat. No. B1148425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Duloxetine-D3 Oxalate
CAS11617-14-2
Molecular FormulaC20H18D3NO5S
Molecular Weight390.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid Purity: 98.9% by HPLC; 99% atom D

rac-Duloxetine-D3 Oxalate (CAS 11617-14-2) Procurement Guide for Bioanalytical Method Development


rac-Duloxetine-D3 Oxalate is a stable isotopically labeled analogue of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, specifically designed as an internal standard (IS) for quantitative LC-MS or GC-MS analysis . This compound is a racemic mixture containing both (R) and (S) enantiomers, with three deuterium atoms incorporated at the N-methyl position, offering a parent mass of m/z 390.47. This precise deuteration pattern provides a critical +3.02 Da mass shift versus the unlabeled analyte, balancing optimal chromatographic co-elution with the necessary mass spectral resolution to avoid analyte-IS cross-talk, which is essential for accurate pharmacokinetic and bioequivalence studies .

Critical Inaccuracy Risks of Substituting rac-Duloxetine-D3 Oxalate with Other Duloxetine Isotopologues


Indiscriminate substitution of rac-Duloxetine-D3 Oxalate with other deuterated standards like duloxetine-d5 or d7 oxalate can compromise analytical accuracy and regulatory compliance. The specific +3 Da mass shift of the D3 standard is a strategic choice; higher mass isotopologues (e.g., +5 Da or +7 Da) can exhibit significant chromatographic retention time shifts relative to the parent analyte, a phenomenon that can lead to differential matrix effects and ion suppression that is not compensated for during quantification [1]. Furthermore, the oxalate salt form offers superior crystallinity and solid-state stability compared to the more common hydrochloride salt, which is hygroscopic and can lead to weighing inaccuracies during standard solution preparation . Using an un-matched or non-characterized alternative introduces unverified variables into a validated bioanalytical method, potentially leading to failed sensitivity, accuracy, and precision acceptance criteria.

Head-to-Head Specification Analysis: rac-Duloxetine-D3 Oxalate vs. Standard Duloxetine-d5 Oxalate


Comparative Isotopic Enrichment: D3 vs. D5 Oxalate Salts

The fundamental requirement for an internal standard is high isotopic enrichment to minimize unlabeled analyte presence that would cause quantification bias. rac-Duloxetine-D3 Oxalate provides an isotopic purity of 99 atom % D, which is equivalent to the declared enrichment for the alternative duloxetine-d5 oxalate standard, also cited at 99 atom % D . This parity ensures the D3 variant does not introduce a higher native analyte background signal, making it analytically equivalent to the D5 version for this critical quality attribute.

Isotopic Purity Mass Shift Internal Standard

Chemical Purity Benchmarking: Duloxetine-d3 Oxalate vs. Duloxetine-d5 Oxalate

Chemical purity as determined by HPLC is a direct indicator of a reference standard's suitability for quantitative assay. The available data indicates a purity specification of >98% for rac-Duloxetine-D3 Oxalate by HPLC . A potent comparator, (±)-duloxetine-d5 oxalate, has a reported batch-specific purity of 99.64% by HPLC . While both meet typical regulatory guidance (e.g., >95%) for bioanalytical method validation, the D5 variant shows a higher potential purity ceiling in available batches, a marginal advantage that must be weighed against the different mass shift and cost.

HPLC Purity Reference Standard Method Validation

Advantage of a Confined +3 Da Mass Shift for Chromatographic Integrity

The +3.02 Da mass shift of rac-Duloxetine-D3 ensures maximum mass spectral differentiation from the parent analyte (0 Da) with minimal perturbation of chromatographic retention time. This contrasts with higher mass isotopologues like duloxetine-d5 (+5.03 Da) or d7 (+7.04 Da), where an increased deuterium atom count amplifies the reverse-phase retention time shift, making the IS slightly more polar and leading it to elute earlier [1]. A larger shift increases the probability that the IS and analyte will experience different solvent environments at the ion source, thereby not fully compensating for matrix effects as intended. The D3 configuration is thus the minimal-deuteration solution for avoiding mass overlap with duloxetine's primary metabolites while preserving near-perfect co-elution.

Chromatographic Co-elution Matrix Effect Deuterium Isotope Effect

Racemic Formulation Provides Universal Analyte Coverage Versus Enantiopure Standards

rac-Duloxetine-D3 Oxalate is a racemic mixture of (R) and (S) enantiomers, making it a universal internal standard for any analytical method targeting total duloxetine concentration, irrespective of the API's chirality . In contrast, an enantiopure standard, such as (S)-duloxetine-d3, would not be suitable if the analytical method is required to separately quantify the (R)-enantiomer, an important impurity or degradation product. The racemic D3 standard covers both quantities, avoiding the costly necessity of sourcing two separate enantiopure IS materials. This provides a clear procurement advantage over single-enantiomer commercial alternatives.

Enantiomer Coverage Chiral Analysis Reference Standard

Definitive Application Scenarios for rac-Duloxetine-D3 Oxalate in Regulated Bioanalytical Workflows


Internal Standard for High-Accuracy Duloxetine Bioequivalence and Pharmacokinetic Studies

In plasma PK studies for duloxetine generic drug submissions, the internal standard must provide the highest possible accuracy across a wide concentration range. rac-Duloxetine-D3 Oxalate, with its strategic +3 Da shift, ensures stable isotope dilution mass spectrometry (IDMS) accuracy by perfectly mimicking the analyte's extraction and ionization behavior while being clearly resolved by the mass analyzer. This is critical for meeting FDA acceptance criteria for between-run precision and accuracy [1].

Reference Standard for Duloxetine Organic Impurity Profiling and Method Validation

Pharmaceutical QC and R&D laboratories require characterized reference standards to identify and quantify organic impurities in Active Pharmaceutical Ingredients (APIs). rac-Duloxetine-D3 Oxalate serves a dual role here: its racemic composition makes it a standard for the achiral HPLC analysis of total impurities like N-Methyl Duloxetine Oxalate, while its oxalate salt form provides a non-hygroscopic, stable crystalline standard that ensures long-term method reproducibility [2].

Analytical Standard for Clinical and Forensic Toxicology Screening

For urine drug testing and clinical toxicology panels, certified reference materials (CRMs) are mandatory. The commercial availability of rac-Duloxetine-D3 Oxalate as a neat, fully characterized compound allows laboratories to prepare traceable calibrators and controls. The specific D3 labeling ensures unequivocal identification of duloxetine in complex matrices, eliminating false positives from co-eluting isobaric interferences, a common challenge in toxicology LC-MS/MS .

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